Cas no 153863-35-5 ((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol)

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol is a versatile pyrazole derivative with a hydroxymethyl functional group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural features enable further functionalization, facilitating the development of biologically active compounds, including potential drug candidates. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its phenyl and pyrazole moieties contribute to its utility in coordination chemistry and as a ligand precursor. The hydroxymethyl group enhances solubility in polar solvents, improving reactivity in various synthetic applications. This compound is particularly useful in heterocyclic chemistry for constructing complex molecular frameworks.
(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol structure
153863-35-5 structure
Product Name:(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol
CAS No:153863-35-5
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD02682046
CID:134276
PubChem ID:329815753
Update Time:2025-05-22

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-methanol,5-methyl-1-phenyl-
    • (5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL
    • (5-Methyl-1-phenyl-1H-pyrazol-4-yl)-methanol
    • (5-methyl-1-phenylpyrazol-4-yl)methanol
    • [(1-phenyl)-5-methyl-1H-pyrazole-4-yl]-methanol
    • 1H-Pyrazole-4-methanol,5-methyl-1-phenyl
    • BUTTPARK 145\18-10
    • RARECHEM AL BD 1317
    • 1-Phenyl-5-methyl-pyrazole-4-methanol
    • (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol ,98%
    • FT-0604820
    • CS-0447217
    • SCHEMBL1568047
    • PS-4282
    • 1-Phenyl-5-methyl-pyrazole-4-methanol, AldrichCPR
    • DTXSID20380078
    • SDCCGMLS-0065987.P001
    • W-205751
    • JTNWKZVHKLAHTN-UHFFFAOYSA-N
    • 153863-35-5
    • MFCD02682046
    • AKOS006227827
    • CHEMBL4208586
    • G78534
    • (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol
    • MDL: MFCD02682046
    • Inchi: 1S/C11H12N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3
    • InChI Key: JTNWKZVHKLAHTN-UHFFFAOYSA-N
    • SMILES: OCC1C=NN(C2C=CC=CC=2)C=1C

Computed Properties

  • Exact Mass: 188.09500
  • Monoisotopic Mass: 188.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38A^2

Experimental Properties

  • Density: 1.14
  • Melting Point: 88℃
  • Boiling Point: 346°Cat760mmHg
  • Flash Point: 163.1°C
  • Refractive Index: 1.593
  • PSA: 38.05000
  • LogP: 1.67300
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol

Recent Advances in the Study of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol (CAS: 153863-35-5)

The compound (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol (CAS: 153863-35-5) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis and its potential biological activities. This research brief synthesizes the latest findings regarding this compound, focusing on its synthetic methodologies, biological evaluations, and potential therapeutic applications.

Recent synthetic chemistry studies have demonstrated improved protocols for producing (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol with higher yields and purity. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized one-pot synthesis method using microwave-assisted conditions, achieving 92% yield while reducing reaction time from 12 hours to 30 minutes. This advancement is particularly significant for scaling up production in pharmaceutical manufacturing.

In pharmacological research, several studies have explored the biological activities of derivatives containing the (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol scaffold. A 2024 paper in Bioorganic & Medicinal Chemistry Letters identified promising anti-inflammatory activity in novel analogs, with IC50 values in the low micromolar range against COX-2 enzyme. Molecular docking studies suggested these compounds bind effectively to the COX-2 active site, providing a structural basis for their activity.

Notably, research teams have investigated the compound's potential in central nervous system disorders. A recent preclinical study demonstrated that certain derivatives showed significant binding affinity to GABA-A receptors, suggesting possible applications in anxiety and seizure disorders. However, further pharmacokinetic optimization is needed to improve blood-brain barrier penetration.

The safety profile of (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol has been systematically evaluated in recent toxicology studies. Acute toxicity tests in rodent models showed favorable safety margins at therapeutic doses, though chronic toxicity data remain limited. Metabolic studies using human liver microsomes indicated the compound undergoes primarily CYP2C9-mediated oxidation.

From a drug development perspective, several pharmaceutical companies have included this scaffold in their discovery pipelines. Patent filings in 2023-2024 reveal novel applications in oncology, particularly as kinase inhibitors targeting specific cancer pathways. The versatility of this chemical moiety continues to make it valuable for medicinal chemistry optimization programs.

Future research directions likely include further exploration of structure-activity relationships, development of more potent and selective analogs, and comprehensive preclinical evaluation of lead compounds. The accumulated data suggest (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanol remains a promising scaffold for multiple therapeutic areas, warranting continued investigation.

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